4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration . The resulting product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its chromenone moiety.
Medicine: Explored for its anticancer properties and potential as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The chromenone moiety plays a crucial role in this interaction, as it can form hydrogen bonds and hydrophobic interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
- 4-bromo-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
- 4-methyl-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
Uniqueness
4-fluoro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c17-11-4-1-9(2-5-11)15(20)18-13-7-10-3-6-12(19)8-14(10)22-16(13)21/h1-8,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMHRHFMHWBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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